![molecular formula C6H16Cl2N2O2 B2973576 DL-Lysine-4,4,5,5-d4 dihydrochloride CAS No. 284664-88-6](/img/structure/B2973576.png)
DL-Lysine-4,4,5,5-d4 dihydrochloride
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Overview
Description
DL-Lysine-4,4,5,5-d4 dihydrochloride is a labeled amino acid derivative . It is a preparation of a deuterated Lysine . This derivative is deuterated at the 4 and 5 positions of the Lysine side-chain, and is a racemate of the two possible Lysine enantiomers . It has been described as a useful mass spectrometry reference against the natural amino acid for studying histone acetylation dynamics and other post-translational modifications and for identifying and quantifying protein methylation sites .
Molecular Structure Analysis
The molecular formula of DL-Lysine-4,4,5,5-d4 dihydrochloride is C6H10D4N2O2 2HCl . The molecular weight is 223.13 . It is a racemate of the two possible Lysine enantiomers .Chemical Reactions Analysis
DL-Lysine-4,4,5,5-d4 dihydrochloride is used in lysine three-plex experiments to generate peptides with 4-Da mass shifts, compared to peptides generated with light lysine .Scientific Research Applications
DL-Lysine-4,4,5,5-d4 Dihydrochloride: A Comprehensive Analysis
Metabolic Studies: DL-Lysine-4,4,5,5-d4 dihydrochloride is utilized in metabolic studies as a tracer. Its deuterated form allows researchers to track and analyze the metabolic pathways of Lysine in the body .
Protein Sequencing: As a labeling agent in protein sequencing, this compound helps in identifying and sequencing amino acids within protein structures, providing insights into protein functions and interactions .
Biochemical Research: In biochemical research, DL-Lysine-4,4,5,5-d4 dihydrochloride is used to study enzyme kinetics and mechanisms related to Lysine metabolism and its role in various biological processes .
Biomedical Research: This compound aids in biomedical research by serving as a model to understand the effects of Lysine modifications on cellular functions and disease states .
Nutritional Studies: Researchers use DL-Lysine-4,4,5,5-d4 dihydrochloride to investigate Lysine’s role in nutrition and its impact on health and development .
Pharmaceutical Development: In pharmaceutical development, it can be used to design drugs that mimic or interfere with Lysine’s biological pathways .
Structural Biology: It assists in structural biology by enabling the study of molecular structures where Lysine plays a critical role .
Agricultural Research: Lastly, this compound is significant in agricultural research to enhance the nutritional value of crops by understanding Lysine’s role in plant growth and development .
Mechanism of Action
Target of Action
DL-Lysine-4,4,5,5-d4 dihydrochloride is a deuterium-labeled form of DL-Lysine . DL-Lysine is a racemic mixture of D-Lysine and L-Lysine . Lysine is an α-amino acid that is used in the biosynthesis of proteins .
Mode of Action
The compound is widely used in biochemical and biomedical research as a tracer for metabolic studies . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
As a deuterium-labeled form of Lysine, DL-Lysine-4,4,5,5-d4 dihydrochloride is involved in the same biochemical pathways as Lysine. Lysine plays a crucial role in protein synthesis and metabolism .
Pharmacokinetics
As a deuterium-labeled compound, it is known to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of DL-Lysine-4,4,5,5-d4 dihydrochloride’s action would be similar to those of Lysine, given that it is a deuterium-labeled form of Lysine . Lysine is known to have various benefits including treating herpes, increasing calcium absorption, reducing diabetes-related illnesses, and improving gut health .
Safety and Hazards
properties
IUPAC Name |
2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-RIZDZYNXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C(=O)O)N)C([2H])([2H])CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Lysine-4,4,5,5-d4 dihydrochloride |
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